

## magnetic properties of Vanadium(II) oxide

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An In-Depth Technical Guide to the Magnetic Properties of Vanadium(III) Oxide (V2O3)

#### Introduction

Vanadium oxides are a fascinating class of materials renowned for their complex interplay between electronic, structural, and magnetic properties. This technical guide provides a comprehensive overview of the magnetic characteristics of Vanadium(III) oxide  $(V_2O_3)$ , a archetypal example of a Mott-Hubbard insulator. While another common oxide, **Vanadium(II) oxide** (VO), also exhibits intriguing magnetic behavior, its properties are highly sensitive to stoichiometry, leading to conflicting reports of both ferromagnetic and antiferromagnetic ordering. The magnetic ground state of VO remains a subject of ongoing research and is heavily influenced by defects and non-stoichiometry. In contrast, the magnetic properties of  $V_2O_3$  are well-established, making it an excellent model system for this guide.

 $V_2O_3$  undergoes a first-order metal-insulator transition (MIT) at approximately 150-170 K, which is accompanied by a change from a high-temperature paramagnetic state to a low-temperature antiferromagnetic state[1][2][3]. This guide will delve into the magnetic structure, ordering temperature, magnetic susceptibility, and the experimental protocols used to characterize these properties in  $V_2O_3$ .

# Magnetic Properties of V<sub>2</sub>O<sub>3</sub> Magnetic Structure and Ordering

Below its critical temperature, V<sub>2</sub>O<sub>3</sub> adopts an antiferromagnetic (AFM) spin configuration.

Neutron diffraction studies have been instrumental in determining its magnetic structure[4][5][6]



[7][8][9]. The magnetic moments of the  $V^{3+}$  ions align ferromagnetically within the (010) monoclinic layers, and these layers are stacked antiferromagnetically with respect to each other[4]. This arrangement results in a net zero magnetic moment for the bulk material in the absence of an external magnetic field. The ordered magnetic moment has been determined to be approximately 1.2  $\mu$ B per vanadium atom[4][5].

### **Magnetic Phase Transition**

The transition from a paramagnetic to an antiferromagnetic state in  $V_2O_3$  is a first-order phase transition that occurs at the Néel temperature ( $T_n$ ). This transition is concurrent with a structural change from a high-temperature rhombohedral crystal structure to a low-temperature monoclinic structure[2][3][10]. The reported Néel temperature for bulk  $V_2O_3$  is typically in the range of 150-170 K[1][2][3][4]. However, this transition temperature can be influenced by factors such as particle size, with smaller nanoparticles showing a suppression of the magnetic phase transition to lower temperatures[11][12][13]. For instance, in  $V_2O_3$  nanobelts, the metalinsulator transition is observed at 150 K, similar to the bulk material, but the magnetic phase transition is suppressed[3].

## **Quantitative Magnetic Data**

The magnetic properties of V<sub>2</sub>O<sub>3</sub> have been quantified through various experimental techniques. The key parameters are summarized in the table below.



Magnetic Property	Value	Experimental Technique	Reference
Magnetic Ordering	Antiferromagnetic	Neutron Diffraction	[2][4]
Néel Temperature (T₁)	~150 - 170 K	SQUID Magnetometry, Neutron Diffraction	[1][2][4]
Ordered Magnetic Moment	~1.2 μB per V atom	Neutron Diffraction	[4][5]
Weiss Temperature (Θ)	-917 to -962 K	SQUID Magnetometry	[1]
Effective Magnetic Moment (μ_eff)	~3.0 µB	SQUID Magnetometry	[1]

## **Experimental Protocols**

The characterization of the magnetic properties of V<sub>2</sub>O<sub>3</sub> relies on several key experimental techniques, primarily SQUID (Superconducting Quantum Interference Device) magnetometry and neutron diffraction.

## Synthesis of V<sub>2</sub>O<sub>3</sub>

A common method for synthesizing  $V_2O_3$  is through the reduction of Vanadium(V) oxide ( $V_2O_5$ ).

Protocol for Mechanochemical Synthesis:[1]

- Mixing: Mix V<sub>2</sub>O<sub>5</sub> powder with a reducing agent, such as Na<sub>2</sub>SO<sub>3</sub>, in a high-energy planetary ball mill. A typical molar ratio is 1:2.5 (V<sub>2</sub>O<sub>5</sub>:Na<sub>2</sub>SO<sub>3</sub>).
- Milling: Mill the mixture under an air atmosphere for a short duration (e.g., 10 minutes) at a high rotational speed (e.g., 890 rpm).
- Annealing: Anneal the milled powder in a vacuum chamber at a temperature between 450°C and 550°C for 1 hour. This step reduces the intermediate VO<sub>2</sub> to V<sub>2</sub>O<sub>3</sub>.



- Purification: If a salt matrix is formed as a byproduct (e.g., Na<sub>2</sub>SO<sub>4</sub>), it can be removed by washing the sample with deionized water.
- Characterization: Confirm the crystal structure and phase purity of the resulting V<sub>2</sub>O<sub>3</sub> powder using X-ray diffraction (XRD).

Another approach involves the thermal reduction of hydrothermally synthesized V<sub>2</sub>O<sub>5</sub> nanobelts in a reducing atmosphere (a mixture of H<sub>2</sub> and S vapor) at 450°C for 1 hour[3].

## **SQUID Magnetometry**

SQUID magnetometry is a highly sensitive technique used to measure the magnetic moment of a material as a function of temperature and applied magnetic field.

Protocol for Magnetic Susceptibility Measurement:[1]

- Sample Preparation: Place a known mass of the V<sub>2</sub>O<sub>3</sub> powder in a sample holder (e.g., a gelatin capsule).
- Zero-Field Cooling (ZFC): Cool the sample from room temperature to the lowest measurement temperature (e.g., 2 K) in the absence of an external magnetic field.
- ZFC Measurement: Apply a small DC magnetic field (e.g., 1.6 kA/m) and measure the
  magnetic moment as the temperature is increased from the lowest temperature to above the
  transition temperature (e.g., 300 K).
- Field Cooling (FC): Cool the sample from a high temperature (e.g., 300 K) to the lowest measurement temperature in the presence of the same DC magnetic field.
- FC Measurement: Measure the magnetic moment as the temperature is increased from the lowest temperature.
- Data Analysis: Plot the magnetic susceptibility (χ = M/H, where M is the measured magnetization and H is the applied field) as a function of temperature. The Néel temperature can be identified as the temperature at which a peak or an abrupt change in susceptibility occurs. The high-temperature paramagnetic data can be fitted to the Curie-Weiss law, χ =



 $C/(T - \Theta)$ , to determine the Curie constant (C) and the Weiss temperature ( $\Theta$ ). The effective magnetic moment ( $\mu$ \_eff) can then be calculated from the Curie constant.

#### **Neutron Diffraction**

Neutron diffraction is a powerful technique for determining the magnetic structure of a material. Neutrons have a magnetic moment and can be scattered by the magnetic moments of atoms in a crystal.

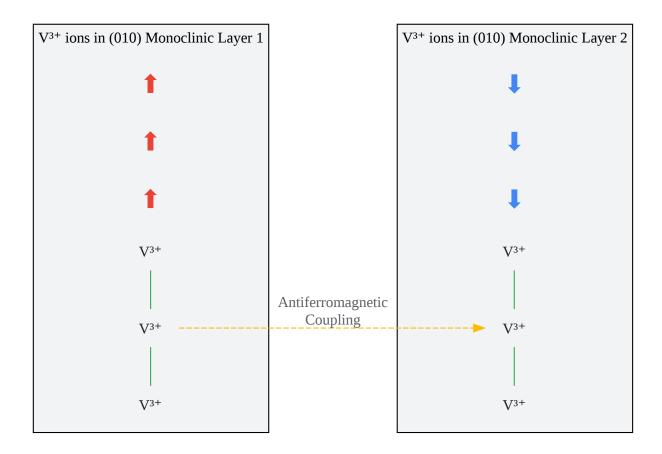
Protocol for Magnetic Structure Determination: [4][5][6]

- Sample Preparation: A powder sample or a single crystal of V<sub>2</sub>O<sub>3</sub> is required.
- Data Collection:
  - Obtain a neutron diffraction pattern at a temperature above the Néel temperature (in the paramagnetic phase, e.g., 295 K). This pattern will only contain nuclear scattering peaks, which provide information about the crystal structure.
  - Obtain a second neutron diffraction pattern at a temperature below the Néel temperature (in the antiferromagnetic phase, e.g., 4.2 K or 77 K). This pattern will contain both nuclear and magnetic scattering peaks.
- Data Analysis:
  - Subtract the high-temperature (paramagnetic) pattern from the low-temperature (antiferromagnetic) pattern to isolate the magnetic scattering peaks.
  - Index the magnetic peaks to determine the magnetic unit cell and the propagation vector of the magnetic ordering.
  - Refine the intensities of the magnetic peaks to determine the orientation and magnitude of the magnetic moments on the vanadium atoms. This involves proposing a magnetic structure model and comparing the calculated diffraction pattern with the experimental data.

#### **Visualizations**



## Magnetic Structure of Antiferromagnetic V<sub>2</sub>O<sub>3</sub>

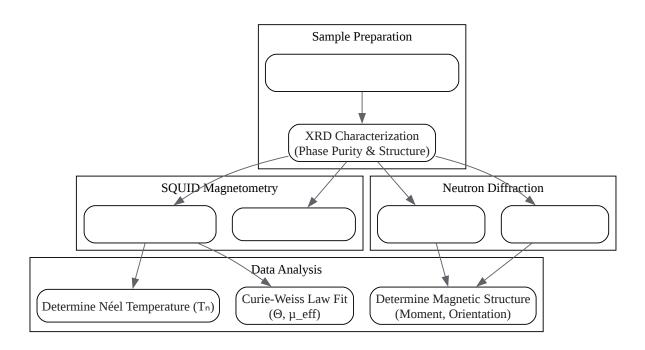


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Caption: Antiferromagnetic ordering in V2O3.

## **Experimental Workflow for Magnetic Characterization**





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